molecular formula C12H11BrO2 B13339293 5-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one

5-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one

Cat. No.: B13339293
M. Wt: 267.12 g/mol
InChI Key: MVQGYWZRFXZITQ-VQHVLOKHSA-N
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Description

5-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of brominated indenones This compound is characterized by the presence of a bromine atom at the 5th position and an ethoxymethylidene group at the 2nd position of the indenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine in the presence of a catalyst such as iron trifluoromethanesulfonate in a halogenated hydrocarbon solvent . The reaction conditions are carefully controlled to achieve high selectivity and yield.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure cost-effectiveness and environmental sustainability. The use of recyclable reagents and catalysts, such as dibrominated amino silica gel, is employed to minimize waste and reduce production costs . The process is designed to be scalable, with high product yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to introduce various functional groups.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted indenones, ketones, alcohols, and cyclized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. For example, its antiproliferative effects may be due to its ability to interfere with DNA synthesis or repair mechanisms, thereby inhibiting cell division and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of bromine and ethoxymethylidene groups, which confer distinct reactivity and biological activity

Properties

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

(2E)-5-bromo-2-(ethoxymethylidene)-3H-inden-1-one

InChI

InChI=1S/C12H11BrO2/c1-2-15-7-9-5-8-6-10(13)3-4-11(8)12(9)14/h3-4,6-7H,2,5H2,1H3/b9-7+

InChI Key

MVQGYWZRFXZITQ-VQHVLOKHSA-N

Isomeric SMILES

CCO/C=C/1\CC2=C(C1=O)C=CC(=C2)Br

Canonical SMILES

CCOC=C1CC2=C(C1=O)C=CC(=C2)Br

Origin of Product

United States

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